molecular formula C26H28N2O5S B264239 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide

Cat. No. B264239
M. Wt: 480.6 g/mol
InChI Key: DDCHBUWVYZUBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is a novel chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide is not fully understood. However, it is believed to act as a modulator of various receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to inhibit the activity of various enzymes, including monoamine oxidase.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce the symptoms of neurological disorders, including Parkinson's disease and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has also shown potential as a tool for studying the mechanisms of addiction and other neurological disorders. One of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to further investigate its mechanism of action and its potential as a tool for studying the mechanisms of addiction and other neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis method for N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide involves several steps. The first step is the synthesis of the tetrahydrothiophene ring, which is achieved by reacting 2,5-dimethoxytetrahydrofuran with thionyl chloride. The second step involves the reaction of the tetrahydrothiophene ring with 3-methoxybenzylamine to form the intermediate product. The third step involves the reaction of the intermediate product with 5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxylic acid to form the final product.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-methoxybenzyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide has shown potential in various scientific research applications. In medicinal chemistry, this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has shown potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. In neuroscience, this compound has shown potential as a tool for studying the mechanisms of addiction and other neurological disorders.

properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28N2O5S/c1-32-23-8-4-5-18(13-23)16-28(22-11-12-34(30,31)17-22)26(29)24-15-25(33-27-24)21-10-9-19-6-2-3-7-20(19)14-21/h4-5,8-10,13-15,22H,2-3,6-7,11-12,16-17H2,1H3

InChI Key

DDCHBUWVYZUBSC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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